N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a piperidin-4-ylmethyl group via a carboxamide bond. The piperidine moiety is further substituted with a furan-3-carbonyl group, introducing additional aromatic and hydrogen-bonding properties. This structure combines a planar benzo[b]thiophene system with a flexible piperidine scaffold, making it a candidate for modulating biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(18-11-15-3-1-2-4-17(15)26-18)21-12-14-5-8-22(9-6-14)20(24)16-7-10-25-13-16/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJKVKNAPPMHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-carbonyl intermediate: This can be achieved through the acylation of furan using appropriate acylating agents.
Synthesis of the piperidin-4-yl intermediate: This involves the functionalization of piperidine, often through alkylation or acylation reactions.
Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the benzo[b]thiophene-2-carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparisons
| Compound ID | Substituent (R) | 1H NMR δ (ppm) Highlights | MS [M + H]+ (m/z) |
|---|---|---|---|
| 42 | 4-Cyano-3-fluorophenyl | Aromatic H: 7.85–8.12 (multiplet) | 452.1 |
| 43 | 4-(Methylsulfonyl)phenyl | SO2CH3: δ 3.12 (s, 3H) | 501.0 |
| 44 | 4-Trifluoromethoxyphenyl | OCF3: δ 4.50 (s, 3H) | 518.0 |
| 45 | 4-Methoxyphenyl | OCH3: δ 3.85 (s, 3H) | 454.1 |
| 46 | 4-Hydroxyphenyl | OH: δ 9.75 (s, 1H) | 440.1 |
| 47 | 4-Methylphenyl | CH3: δ 2.40 (s, 3H) | 438.1 |
Source :
- Hydrogen Bonding: The hydroxyl group in compound 46 introduces hydrogen-bond donor capacity, which may improve solubility or receptor binding compared to methyl or methoxy substituents.
- Mass Spectrometry : The trifluoromethoxy group in compound 44 increases molecular weight (m/z 518.0) significantly, impacting pharmacokinetic properties like metabolic stability.
SMO Receptor Agonists (SAG Derivatives)
highlights SAG (Smoothened agonist) and its derivatives, which share the benzo[b]thiophene-2-carboxamide scaffold but feature pyridinylbenzyl and cyclohexylamine substituents. For example:
- SAG: 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide .
- Key Differences : Unlike the target compound, SAG derivatives include a chlorinated benzo[b]thiophene and a bulky pyridinylbenzyl group, which are critical for SMO receptor activation. The furan-3-carbonyl group in the target compound may confer distinct steric or electronic effects compared to SAG’s chloro substituent.
Fentanyl Analogs (2-Thiophenefentanyl)
describes 2-thiophenefentanyl, a structural analog of furanylfentanyl, where a sulfur atom replaces the oxygen in the furan ring.
- Furan vs. Thiophene: Sulfur’s larger atomic radius and lower electronegativity (compared to oxygen) alter π-electron delocalization and binding affinity to opioid receptors. Similarly, the furan-3-carbonyl group in the target compound may influence interactions with non-opioid targets (e.g., kinases, GPCRs) .
Piperidine-Based Carboxamides
, and 12 describe piperidine-containing carboxamides with varied aromatic systems (e.g., indole, benzimidazole). For example:
- Compound 2 (): Features a methoxy-methylpyridinone group instead of benzo[b]thiophene.
- Brorphine () : A piperidine-linked benzimidazolone with bromophenyl substitution, highlighting the diversity of piperidine-based pharmacophores.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Structural Overview
The compound features a furan ring, a piperidine moiety, and a benzo[b]thiophene framework. These structural elements suggest diverse interactions with biological targets, making it a candidate for further research in drug development.
Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it could act as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer biology and epigenetic regulation .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Potential to inhibit tumor growth through HDAC inhibition. |
| Enzyme Inhibition | May interact with specific enzymes, influencing their function. |
| Antimicrobial Properties | Preliminary studies indicate possible antimicrobial effects against pathogens. |
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity. For example, derivatives have shown IC50 values indicating effective inhibition of cancer cell lines .
- Enzyme Interaction Studies : Molecular docking studies suggest that the compound may bind to specific active sites on enzymes, altering their activity. This has been explored in the context of HDACs and other therapeutic targets .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against various bacterial strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | Furan ring and piperidine linkage | Potential enzyme inhibitor |
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | Similar core structure with methoxy substitution | Anticancer activity reported |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by the compound.
- Derivatization Studies : Exploring modifications to enhance potency and selectivity against targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
